molecular formula C20H13N3NaO7S+ B1671050 Eriochrome black t CAS No. 1787-61-7

Eriochrome black t

Cat. No.: B1671050
CAS No.: 1787-61-7
M. Wt: 462.4 g/mol
InChI Key: AMMWFYKTZVIRFN-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Eriochrome Black T (EBT) is primarily used as a complexometric indicator in titrations . Its primary targets are metal ions, particularly calcium (Ca2+) and magnesium (Mg2+) ions . These ions play crucial roles in various biological and chemical processes, including water hardness determination .

Mode of Action

EBT interacts with its targets (metal ions) by forming a colored complex . In its deprotonated form, EBT is blue. When it forms a complex with calcium, magnesium, or other metal ions, it turns red . This color change is the basis for its use as an indicator in complexometric titrations .

Biochemical Pathways

The primary biochemical pathway affected by EBT involves the chelation of metal ions. When used as an indicator in an ethylenediaminetetraacetic acid (EDTA) titration, the characteristic blue end-point is reached when sufficient EDTA is added. The metal ions bound to the indicator are chelated by EDTA, leaving the free indicator molecule .

Pharmacokinetics

It’s known that ebt is soluble in water and alcohol, but insoluble in common organic solvents .

Result of Action

The primary result of EBT’s action is a color change that indicates the presence and concentration of certain metal ions. When EBT forms a complex with metal ions, it changes from blue to red . This color change is used to determine the end-point in complexometric titrations .

Action Environment

EBT’s action, efficacy, and stability can be influenced by environmental factors. For instance, EBT is stable in the presence of light and heat and is refractory to oxidative biodegradation . Its toxic effect can be exacerbated by the fact that its anaerobic degradation results in carcinogens intermediates such as naphthacinone . Furthermore, the pH of the solution can affect the color change of EBT, with the compound turning blue in a buffered solution at pH 10 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Eriochrome Black T is synthesized through a diazotization reaction followed by coupling with a naphthol derivative. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety .

Comparison with Similar Compounds

Similar Compounds

    Murexide: Another complexometric indicator used for calcium and magnesium titrations.

    Calmagite: Similar to Eriochrome Black T, used in complexometric titrations for water hardness determination.

Uniqueness

This compound is unique due to its high sensitivity and specificity for calcium and magnesium ions, making it particularly useful in water hardness determination. Its ability to form stable complexes and exhibit a clear color change at the endpoint of titrations sets it apart from other indicators .

Properties

CAS No.

1787-61-7

Molecular Formula

C20H13N3NaO7S+

Molecular Weight

462.4 g/mol

IUPAC Name

sodium;3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid

InChI

InChI=1S/C20H13N3O7S.Na/c24-17-10-18(31(28,29)30)15-9-12(23(26)27)6-7-14(15)19(17)22-21-16-8-5-11-3-1-2-4-13(11)20(16)25;/h1-10,24-25H,(H,28,29,30);/q;+1

InChI Key

AMMWFYKTZVIRFN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)[O-])[N+](=O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-].[Na+]

Appearance

Solid powder

Key on ui other cas no.

1787-61-7

Pictograms

Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Eriochrome Black T;  NSC 7223;  NSC-7223;  NSC7223.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Eriochrome Black T?

A1: this compound (EBT) has the molecular formula C20H12N3NaO7S and a molecular weight of 461.38 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: EBT's structural characterization includes UV-Vis spectroscopy, showing maximum absorbance at 520 nm when complexed with magnesium. [] Infrared spectroscopy (FTIR) reveals functional groups present in the molecule, confirming its structure and potential binding sites. [, ]

Q3: How does this compound interact with metal ions?

A3: EBT acts as a chelating agent, forming stable complexes with various metal ions, including magnesium, cobalt, and copper. [, , ] This interaction is the basis for its use as an indicator in complexometric titrations, particularly in determining water hardness. [, ]

Q4: What are some analytical applications of this compound?

A4: EBT is employed as a colorimetric reagent in spectrophotometric determination of trace metals like copper in food grains [] and fluoride in groundwater. [] It also serves as a post-column reagent in high-performance liquid chromatography for trace metal analysis. []

Q5: What materials have shown promise in removing this compound from wastewater?

A6: Various materials, including activated carbon, [, ] modified orange peel, [] iron capped spent tea leaves, [] sugarcane bagasse, [] and magnetite-rich clay, [] have demonstrated efficient adsorption of EBT from aqueous solutions. These findings highlight the potential for utilizing low-cost, readily available materials for wastewater treatment.

Q6: Can this compound be degraded photocatalytically?

A7: Yes, this compound can be degraded by photocatalysis using semiconductors like titanium dioxide (TiO2), zinc oxide (ZnO), and ammonium phosphomolybdate. [, , , ] The degradation efficiency is influenced by factors such as pH, catalyst concentration, and light intensity.

Q7: What is the mechanism of photocatalytic degradation of this compound?

A8: Upon irradiation, the semiconductor photocatalyst generates electron-hole pairs. These reactive species interact with water and dissolved oxygen, producing highly oxidizing radicals like hydroxyl radicals (•OH). These radicals attack and degrade EBT molecules, breaking them down into smaller, less harmful compounds. [, , ]

Q8: How is this compound used in electrochemical studies?

A9: EBT is utilized in the development of electrochemical sensors. For example, poly(this compound) modified electrodes exhibit enhanced electrocatalytic properties toward the oxidation of nitrite. [] This modification allows for sensitive and selective detection of nitrite in various samples.

Q9: What are the advantages of using this compound in electrochemical sensors?

A10: EBT's ability to form complexes with metal ions and its electroactive nature make it suitable for developing sensitive and selective electrochemical sensors. [, , ] These sensors can be employed for detecting various analytes, including heavy metal ions and other pollutants, in environmental and biological samples.

Q10: How does the pH of the solution affect this compound's performance?

A11: EBT's performance as an indicator and adsorbent is pH-dependent. [] Its color changes with pH, influencing its effectiveness in complexometric titrations. Additionally, the pH affects the surface charge of adsorbents and the ionization state of EBT, impacting its adsorption efficiency.

Q11: What challenges are associated with using this compound in certain applications?

A12: EBT solutions can be unstable over time, requiring careful preparation and storage. [] Research has explored the development of stable EBT solution systems to address this limitation. [] Furthermore, its application in some areas, such as biological systems, may be limited due to its potential toxicity. []

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